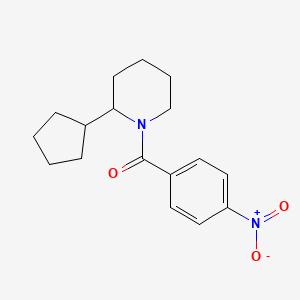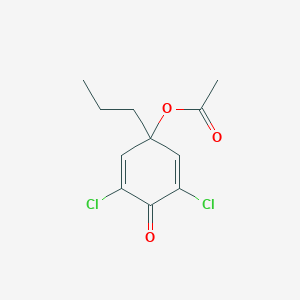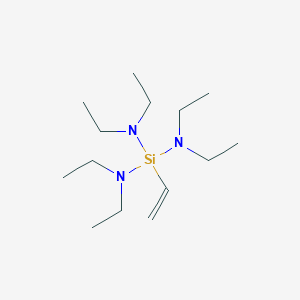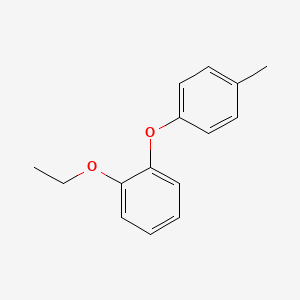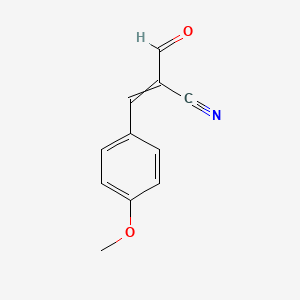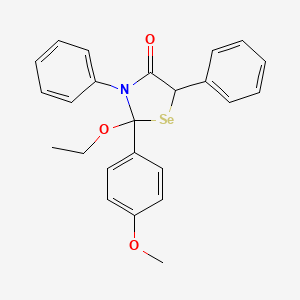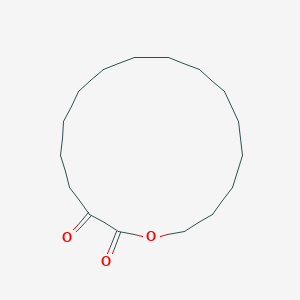
1-Oxacycloheptadecane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxacycloheptadecane-2,3-dione is an organic compound characterized by a 17-membered lactone ring with two ketone functionalities at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Oxacycloheptadecane-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a long-chain diacid with a dehydrating agent can lead to the formation of the lactone ring. Another method involves the use of a ring-closing metathesis reaction, where a suitable diene precursor is cyclized in the presence of a ruthenium-based catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Oxacycloheptadecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Oxacycloheptadecane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.
作用機序
The mechanism of action of 1-Oxacycloheptadecane-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
類似化合物との比較
1-Oxacycloheptadecane-2,3-dione can be compared with other similar compounds such as:
Cyclohexane-1,3-dione: A smaller ring structure with similar reactivity.
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.
N-isoindoline-1,3-dione: Used in pharmaceutical synthesis and organic synthesis.
Uniqueness: this compound is unique due to its large ring size and the presence of two ketone functionalities, which provide distinct reactivity and potential for diverse applications.
特性
CAS番号 |
61127-97-7 |
|---|---|
分子式 |
C16H28O3 |
分子量 |
268.39 g/mol |
IUPAC名 |
oxacycloheptadecane-2,3-dione |
InChI |
InChI=1S/C16H28O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-16(15)18/h1-14H2 |
InChIキー |
JWQSHVSXPYKYKY-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCCOC(=O)C(=O)CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


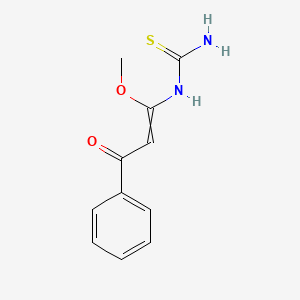
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
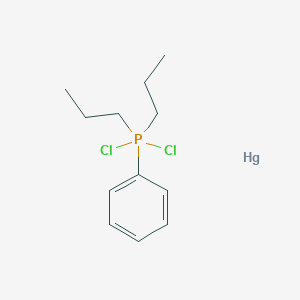

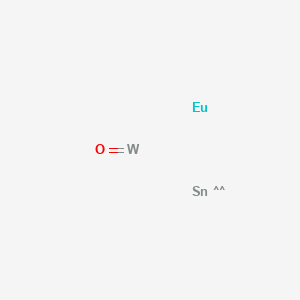

![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
